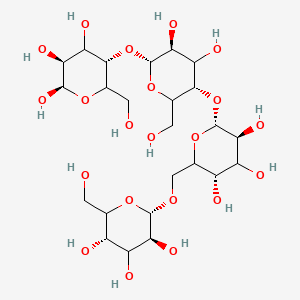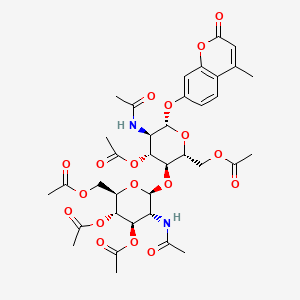
2-Mercapto-4,5,6,7-d4-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Mercapto-4,5,6,7-d4-benzimidazole is a deuterated derivative of 2-mercaptobenzimidazole. It is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. The compound is characterized by the presence of deuterium atoms at positions 4, 5, 6, and 7 on the benzimidazole ring. This isotopic labeling is often used in scientific research to study reaction mechanisms and metabolic pathways.
Mechanism of Action
Target of Action
2-Mercapto-4,5,6,7-d4-benzimidazole is a derivative of benzimidazole, which is known to have a wide range of pharmacological properties Benzimidazole derivatives are known to exhibit antibacterial and antifungal activities .
Mode of Action
It’s known that benzimidazole derivatives can interact with bacterial and fungal cells, disrupting their growth and proliferation .
Biochemical Pathways
Given its antibacterial and antifungal properties, it can be inferred that it interferes with the biochemical pathways essential for the survival and growth of these microorganisms .
Result of Action
This compound and its derivatives have demonstrated excellent activity against a panel of microorganisms, including Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, Gram-negative bacteria like Klebsiella pneumoniae and Escherichia coli, and fungi like Aspergillus fumigatus and Candida albicans . Some compounds also showed good cytotoxic activities .
Biochemical Analysis
Biochemical Properties
It is known that it is soluble in dichloromethane, hexane, and methanol . The compound is a white solid with a melting point between 275°C and >300°C
Molecular Mechanism
It is known that the compound is a labeled analogue of 2-Mercaptobenzimidazole, which has been investigated as a corrosion inhibitor
Temporal Effects in Laboratory Settings
The compound is known to be stable and is typically stored at -20° C . Information on the compound’s degradation and long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Mercapto-4,5,6,7-d4-benzimidazole typically involves the deuteration of 2-mercaptobenzimidazole. One common method includes the reaction of 2-mercaptobenzimidazole with deuterated reagents under specific conditions to replace hydrogen atoms with deuterium. The reaction is usually carried out in the presence of a deuterating agent such as deuterium oxide (D2O) or deuterated solvents.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and controlled reaction conditions to ensure the complete deuteration of the compound. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity and isotopic labeling.
Chemical Reactions Analysis
Types of Reactions: 2-Mercapto-4,5,6,7-d4-benzimidazole undergoes various chemical reactions, including:
Oxidation: The thiol group (-SH) can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol or thioether derivatives.
Substitution: The benzimidazole ring can undergo substitution reactions at the nitrogen or carbon atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiol, thioether derivatives.
Substitution: Alkylated or acylated benzimidazole derivatives.
Scientific Research Applications
2-Mercapto-4,5,6,7-d4-benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and isotopic effects.
Biology: Employed in metabolic studies to trace the pathways of sulfur-containing compounds.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of deuterated pharmaceuticals and as a reference standard in analytical chemistry.
Comparison with Similar Compounds
2-Mercaptobenzimidazole: The non-deuterated analog of 2-Mercapto-4,5,6,7-d4-benzimidazole.
2-Mercapto-5-methoxybenzimidazole: A derivative with a methoxy group at position 5.
2-Mercapto-4,5,6,7-tetrafluorobenzimidazole: A fluorinated analog.
Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms enhances the compound’s stability and allows for precise tracking in metabolic studies. This isotopic labeling also helps in elucidating reaction mechanisms and studying isotopic effects in chemical reactions.
Properties
IUPAC Name |
4,5,6,7-tetradeuterio-1,3-dihydrobenzimidazole-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c10-7-8-5-3-1-2-4-6(5)9-7/h1-4H,(H2,8,9,10)/i1D,2D,3D,4D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMYGUUIMTVXNW-RHQRLBAQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=S)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])NC(=S)N2)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80662069 |
Source


|
| Record name | (4,5,6,7-~2~H_4_)-1,3-Dihydro-2H-benzimidazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
931581-17-8 |
Source


|
| Record name | (4,5,6,7-~2~H_4_)-1,3-Dihydro-2H-benzimidazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














